

2,5-Dimethylpyridine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 2,5-Dimethylpyridine

This technical guide provides a comprehensive overview of the safety data for **2,5- Dimethylpyridine**, also known as 2,5-Lutidine. It is intended for researchers, scientists, and drug development professionals who handle this chemical. This document consolidates critical safety information, including physical and chemical properties, toxicological data, and hazard classifications.

Chemical and Physical Properties

2,5-Dimethylpyridine is a colorless to light yellow liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2,5-Dimethylpyridine

Property	Value	Source
Molecular Formula	C7H9N	[3]
Molecular Weight	107.15 g/mol	[1]
CAS Number	589-93-5	[3]
Appearance	Colorless to light yellow liquid	[1][2]
Boiling Point	157 °C	[4]
Melting Point	-15 °C	[4]
Flash Point	118 °F (47.8 °C)	[4]
Density	0.926 g/mL at 25 °C	[4]
Vapor Pressure	2.4 mmHg at 20 °C	[4]
Water Solubility	77 g/L at 23 °C	[4][5]
рКа	6.4 at 25 °C	[4]

Toxicological Data

The toxicological profile of **2,5-Dimethylpyridine** indicates that it is harmful if swallowed or in contact with skin.[1] Acute toxicity values are summarized in Table 2.

Table 2: Acute Toxicity of 2,5-Dimethylpyridine

Route	Species	Value	Source
Oral	Rat	LD50: 800 mg/kg	[5]
Oral	Mouse	LD50: 670 mg/kg	[5]

Studies on the related compound pyridine suggest that repeated exposure can lead to effects on the liver and kidneys.[6] A 9-week intermittent oral study in rats exposed to **2,5- Dimethylpyridine** resulted in changes in clotting factors, thrombocytopenia, and effects on true cholinesterase.[1]

Hazard Identification and Classification

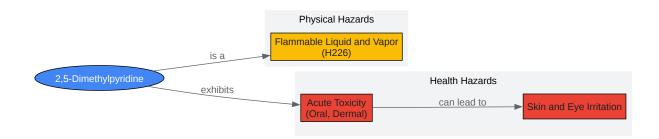

2,5-Dimethylpyridine is classified as a flammable liquid and is associated with several health hazards. The Globally Harmonized System (GHS) classification is provided in Table 3.

Table 3: GHS Classification of 2,5-Dimethylpyridine

Hazard Class	Hazard Category	Hazard Statement
Flammable liquids	3	H226: Flammable liquid and vapor
Acute toxicity, Oral	4	H302: Harmful if swallowed
Acute toxicity, Dermal	4	H312: Harmful in contact with skin
Skin corrosion/irritation	2	H315: Causes skin irritation
Serious eye damage/eye irritation	2A	H319: Causes serious eye irritation

Source:[1]

The following diagram illustrates the logical relationships between the primary hazards associated with **2,5-Dimethylpyridine**.

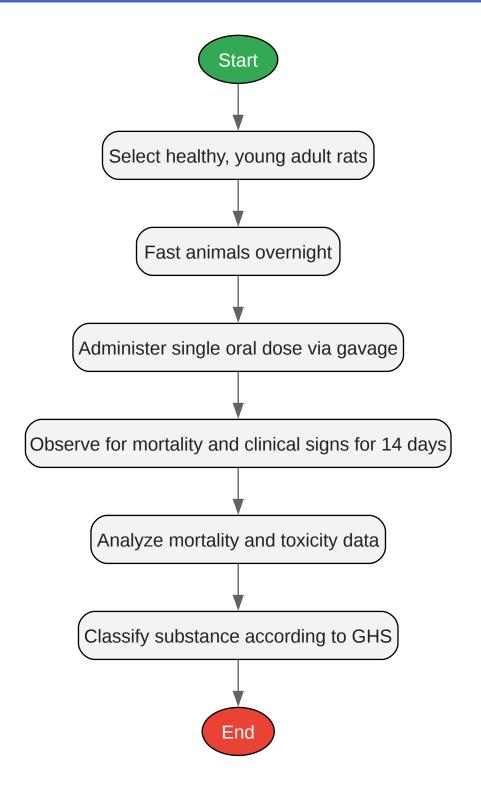
Click to download full resolution via product page

Caption: Hazard relationship diagram for **2,5-Dimethylpyridine**.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of chemicals like **2,5- Dimethylpyridine** are outlined in various OECD guidelines. The following sections provide an overview of the methodologies for acute oral, dermal, and inhalation toxicity studies.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)


This method is used to estimate the acute oral toxicity of a substance.

Methodology:

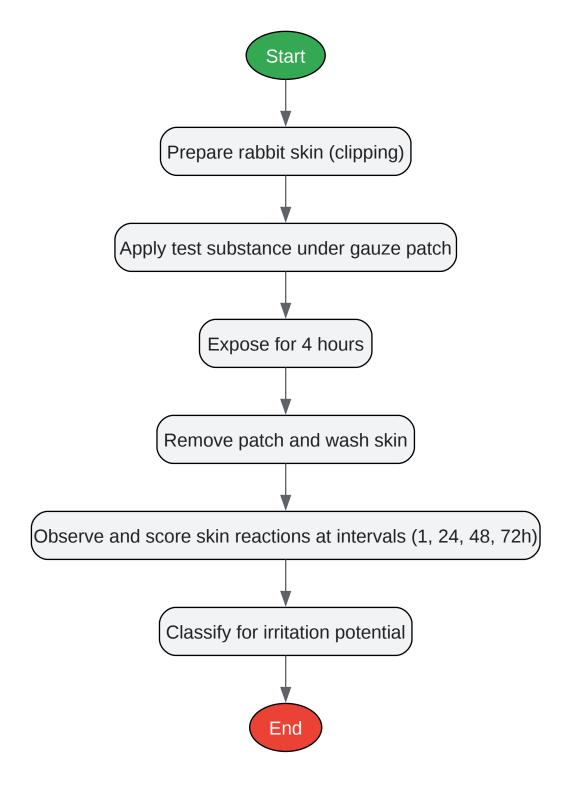
- Animal Selection: Healthy, young adult rats (typically females) are used.[7]
- Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.[7]
- Dose Administration: The test substance is administered orally in a single dose via gavage.
 The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[7]
- Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7]
- Endpoint: The number of animals that die within a defined period is recorded, which allows for classification of the substance into a GHS toxicity category.[7]

The following workflow diagram illustrates the acute oral toxicity testing process.

Click to download full resolution via product page

Caption: Workflow for an acute oral toxicity study.

Acute Dermal Irritation/Corrosion - OECD Guideline 404


This test evaluates the potential of a substance to cause skin irritation or corrosion.

Methodology:

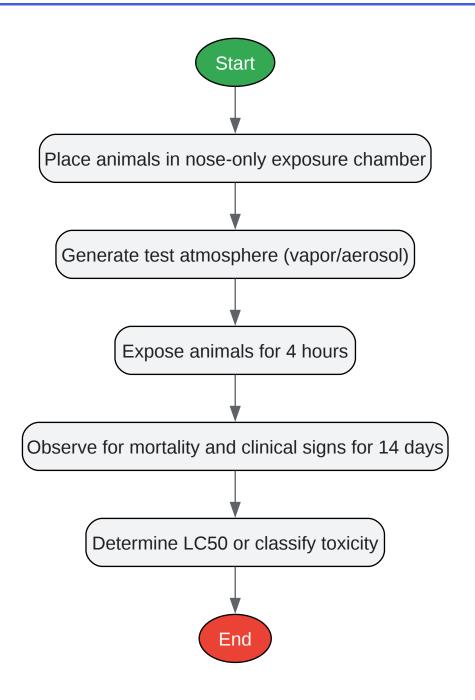
- Animal Selection: Healthy, young adult albino rabbits are typically used.[8]
- Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.[8]
- Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of the skin under a gauze patch.[9]
- Exposure: The patch is left in place for 4 hours.[9]
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[8]
- Scoring: The severity of skin reactions is scored, and the substance is classified based on the scores.[8]

The workflow for a dermal irritation study is depicted below.

Click to download full resolution via product page

Caption: Workflow for a dermal irritation/corrosion study.

Acute Inhalation Toxicity - OECD Guideline 403


This guideline describes the procedure for assessing the toxicity of a substance upon inhalation.

Methodology:

- Animal Selection: Young adult rats are commonly used.
- Exposure System: Animals are exposed in a dynamic inhalation chamber, typically using a nose-only exposure system to minimize oral ingestion.[10]
- Atmosphere Generation: The test substance is generated as a vapor or aerosol at a target concentration.[10]
- Exposure: Animals are exposed for a fixed duration, usually 4 hours.[10]
- Observation: Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.[10]
- Endpoint: The LC50 (lethal concentration for 50% of animals) is determined, or the substance is classified based on the observed toxicity at specific concentrations.[10]

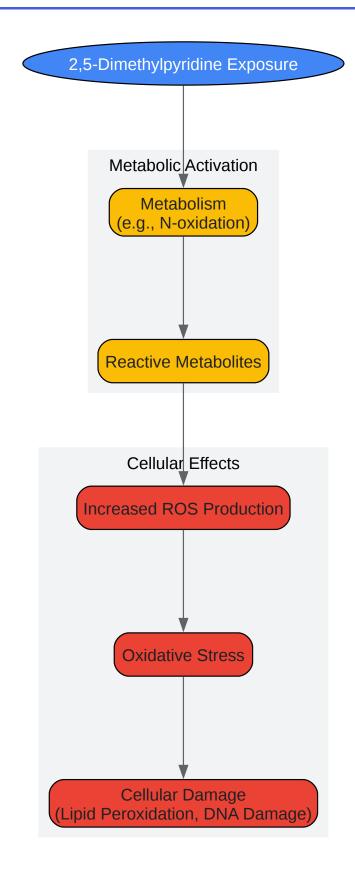
The workflow for an acute inhalation toxicity study is outlined below.

Click to download full resolution via product page

Caption: Workflow for an acute inhalation toxicity study.

Mechanism of Toxicity and Signaling Pathways

The precise toxicological mechanisms of **2,5-Dimethylpyridine** are not extensively documented. However, studies on the structurally related compound pyridine provide valuable insights. The toxicity of pyridine is linked to the generation of reactive oxygen species (ROS),



leading to oxidative stress.[11] This oxidative stress can cause damage to lipids, DNA, and proteins, and impair cellular defense mechanisms.[11]

The proposed metabolic pathway for pyridine involves N-oxidation and N-methylation.[12] It is plausible that **2,5-Dimethylpyridine** undergoes similar metabolic activation, potentially leading to the formation of reactive metabolites that contribute to its toxicity. The proposed signaling pathway for pyridine-induced toxicity, which may be applicable to **2,5-Dimethylpyridine**, is illustrated below.

Click to download full resolution via product page

Caption: Proposed signaling pathway for 2,5-Dimethylpyridine toxicity.

Safe Handling and Emergency Measures

Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.

First Aid:

- Inhalation: Move to fresh air.
- Skin Contact: Remove contaminated clothing and wash skin with soap and water.
- Eye Contact: Rinse cautiously with water for several minutes.
- Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep container tightly closed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,5-Dimethylpyridine | C7H9N | CID 11526 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 589-93-5: 2,5-Dimethylpyridine | CymitQuimica [cymitquimica.com]
- 3. Pyridine, 2,5-dimethyl- [webbook.nist.gov]
- 4. 2,5-Dimethylpyridine CAS#: 589-93-5 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. daikinchemicals.com [daikinchemicals.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HEALTH EFFECTS Toxicological Profile for Pyridine NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,5-Dimethylpyridine safety data sheet (SDS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147104#2-5-dimethylpyridine-safety-data-sheet-sds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com